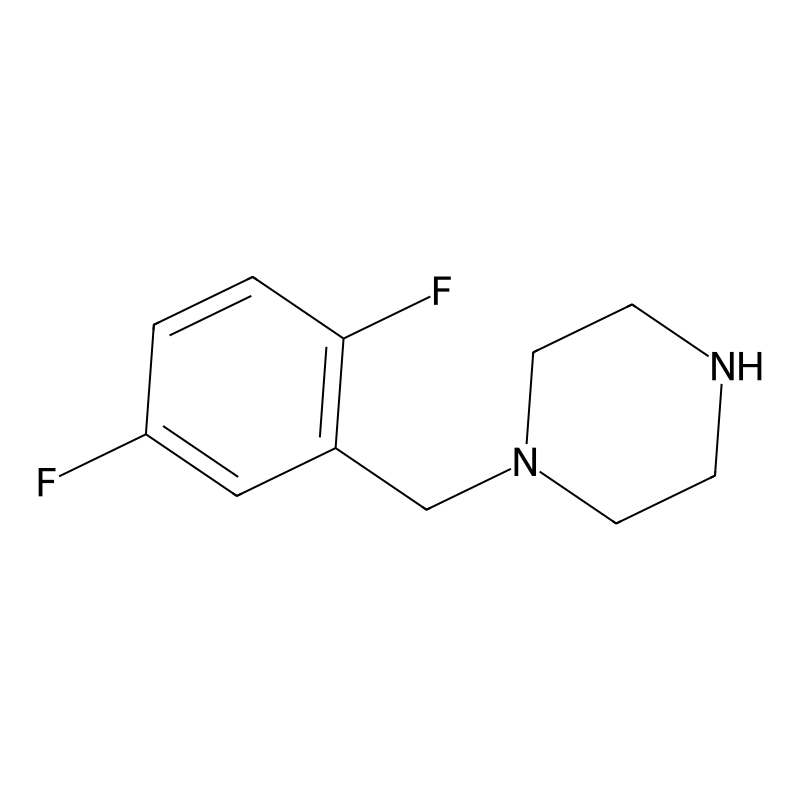1-(2,5-Difluorobenzyl)piperazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Drug Research and Pharmacology
Field: Pharmacology and drug development.
Summary: 1-(2,5-Difluorobenzyl)piperazine serves as a valuable tool for investigating the effects of various drugs on the human body.
Methods: Researchers use this compound to study drug interactions, receptor binding, and pharmacokinetics.
Results: Insights gained help optimize drug design and enhance therapeutic efficacy.
Peptide Synthesis
Field: Organic chemistry and biochemistry.
Summary: 1-(2,5-Difluorobenzyl)piperazine is employed in synthesizing peptides for medicinal and pharmaceutical applications.
Methods: It acts as a building block during peptide assembly, contributing to peptide stability and functionality.
Results: Successful peptide synthesis enables the development of novel therapeutic agents.
1-(2,5-Difluorobenzyl)piperazine is a chemical compound characterized by the molecular formula C₁₁H₁₄F₂N₂ and a molecular weight of 212.24 g/mol. This compound features a piperazine ring substituted with a 2,5-difluorobenzyl group, contributing to its unique properties and potential biological activities. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for pharmaceutical applications .
There is no documented information on the specific mechanism of action for 1-(2,5-Difluorobenzyl)piperazine. However, the piperazine ring structure is present in many medicinally relevant compounds. Some piperazines act on ion channels or neurotransmitter receptors, but further research is needed to determine if this applies to 1-(2,5-Difluorobenzyl)piperazine [].
- Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in reactions with electrophiles.
- Alkylation Reactions: The compound can undergo alkylation at the nitrogen atoms, leading to the formation of various derivatives.
- Formation of Salts: It readily forms salts with acids, which can be useful for enhancing solubility and bioavailability .
Research indicates that 1-(2,5-Difluorobenzyl)piperazine exhibits significant biological activity. It has been studied for its potential as an inhibitor of thymidine phosphorylase, an enzyme implicated in cancer progression and metabolism. In vitro studies suggest that this compound may possess anti-tumor properties by disrupting cellular processes such as DNA synthesis and repair .
The synthesis of 1-(2,5-Difluorobenzyl)piperazine typically involves the following steps:
- Starting Material Preparation: The synthesis begins with the preparation of 2,5-difluorobenzylamine.
- Piperazine Formation: The difluorobenzylamine is then reacted with piperazine under controlled conditions to form the desired product.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for biological testing .
1-(2,5-Difluorobenzyl)piperazine has several applications:
- Pharmaceutical Research: Due to its biological activity, it is being investigated as a potential therapeutic agent in oncology.
- Chemical Biology: It serves as a tool compound for studying cellular mechanisms involving thymidine phosphorylase and related pathways.
- Drug Development: The compound's unique structure makes it a candidate for further modifications aimed at enhancing its pharmacological properties .
Interaction studies have shown that 1-(2,5-Difluorobenzyl)piperazine interacts with various biological targets, particularly enzymes involved in nucleotide metabolism. Molecular docking studies suggest that it binds effectively to thymidine phosphorylase, inhibiting its activity and potentially leading to anti-cancer effects. These interactions are critical for understanding the compound's mechanism of action and optimizing its therapeutic potential .
Similar compounds include:
- Piperazine: A simple cyclic amine used as a building block in medicinal chemistry.
- 4-(2,5-Difluorobenzyl)piperazine: A derivative that retains the difluorobenzyl group but varies in substitution patterns on the piperazine ring.
- N-benzylpiperazine: Lacks fluorination but shares structural similarities; used primarily in neuroscience research.
Comparison TableCompound Unique Features Biological Activity 1-(2,5-Difluorobenzyl)piperazine Contains fluorine; potential anti-tumor activity Inhibitor of thymidine phosphorylase Piperazine Basic structure; versatile building block Varies widely depending on derivatives 4-(2,5-Difluorobenzyl)piperazine Similar fluorinated structure; different substitution Potentially similar to parent compound N-benzylpiperazine Lacks fluorine; simpler structure Primarily studied in CNS research
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 1-(2,5-Difluorobenzyl)piperazine | Contains fluorine; potential anti-tumor activity | Inhibitor of thymidine phosphorylase |
| Piperazine | Basic structure; versatile building block | Varies widely depending on derivatives |
| 4-(2,5-Difluorobenzyl)piperazine | Similar fluorinated structure; different substitution | Potentially similar to parent compound |
| N-benzylpiperazine | Lacks fluorine; simpler structure | Primarily studied in CNS research |
The unique incorporation of fluorine atoms in 1-(2,5-Difluorobenzyl)piperazine distinguishes it from these similar compounds, potentially enhancing its pharmacological profile and specificity towards biological targets .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








